molecular formula C12H12N2 B13879088 2-(1-Ethylindol-3-yl)acetonitrile

2-(1-Ethylindol-3-yl)acetonitrile

Cat. No.: B13879088
M. Wt: 184.24 g/mol
InChI Key: LRYZXQXQTXAWBW-UHFFFAOYSA-N
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Description

2-(1-Ethylindol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The indole nucleus is a common structural motif in many natural products, pharmaceuticals, and agrochemicals .

Preparation Methods

The synthesis of 2-(1-Ethylindol-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylindole with acetonitrile in the presence of a suitable catalyst. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(1-Ethylindol-3-yl)acetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Ethylindol-3-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Ethylindol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

2-(1-Ethylindol-3-yl)acetonitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(1-ethylindol-3-yl)acetonitrile

InChI

InChI=1S/C12H12N2/c1-2-14-9-10(7-8-13)11-5-3-4-6-12(11)14/h3-6,9H,2,7H2,1H3

InChI Key

LRYZXQXQTXAWBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CC#N

Origin of Product

United States

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